4,6-Diamino-5-guanidinopyrimidine

Beschreibung

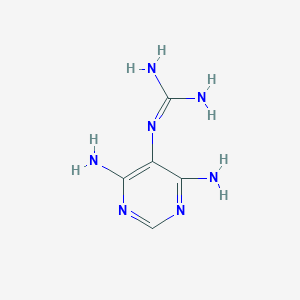

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4,6-diaminopyrimidin-5-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPJFKZPCFYIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148329 | |

| Record name | 4,6-Diamino-5-guanidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107930-05-2 | |

| Record name | 4,6-Diamino-5-guanidinopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-guanidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Diamino 5 Guanidinopyrimidine and Analogues

Independent Chemical Synthesis of 4,6-Diamino-5-guanidinopyrimidine

A direct, single-step synthesis for 4,6-Diamino-5-guanidinopyrimidine is not prominently documented in the literature. However, a rational, multi-step synthetic pathway can be constructed based on well-established transformations in pyrimidine (B1678525) chemistry. This proposed route involves the initial formation of a key intermediate, 4,5,6-triaminopyrimidine, followed by a selective guanidinylation of the C5-amino group.

Ring Formation and Nitration: The synthesis begins with the construction of the pyrimidine ring, often followed by the introduction of a nitro group at the 5-position. A common method involves the cyclization of malononitrile (B47326) with a suitable guanidine (B92328) salt, followed by nitrosation. For instance, 2,4,6-triaminopyrimidine (B127396) can be formed and subsequently treated with nitrous acid to yield 5-nitroso-2,4,6-triaminopyrimidine. google.com A similar principle applies to the synthesis of 4,6-diamino-5-nitropyrimidine.

Reduction to Triaminopyrimidine: The nitro or nitroso group at the C5 position is then reduced to an amine. This transformation is commonly achieved through catalytic hydrogenation, for example, using a palladium catalyst, or with chemical reducing agents like hydrazine (B178648) hydrate. google.comorganic-chemistry.org This step yields the crucial intermediate, 4,5,6-triaminopyrimidine, which is commercially available as its sulfate (B86663) salt. organic-chemistry.orgsigmaaldrich.com

Selective Guanidinylation: The final step is the conversion of the 5-amino group of 4,5,6-triaminopyrimidine into a guanidino group. This requires a selective reaction, as the molecule contains three amino groups. The amino groups at positions 4 and 6 are part of an amidine-like system and are generally less nucleophilic than the aromatic amine at position 5. This difference in reactivity allows for selective guanidinylation at the C5 position. The reaction is performed using a guanidinylating agent. Common reagents for this transformation include:

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This is a highly efficient and widely used reagent for the guanidinylation of primary and secondary amines under mild conditions. orgsyn.orgtcichemicals.com

S-Alkylisothioureas: These compounds, often protected with Boc or Cbz groups, react with amines to form guanidines. researchgate.netrsc.org

Pyrazole-1-carboxamidines: These reagents also serve as effective guanidinylating agents. researchgate.net

The reaction would typically be carried out in an appropriate solvent like dichloromethane (B109758) or DMF, often in the presence of a mild base like triethylamine (B128534) to neutralize the acid byproduct. orgsyn.org The use of protecting groups on the guanidinylating agent (e.g., Boc) is standard practice to modulate reactivity and facilitate purification, with subsequent deprotection to yield the final compound. nih.govscholaris.ca

Proposed Synthetic Scheme: Step 1: Synthesis of a C5-functionalized diaminopyrimidine (e.g., 4,6-diamino-5-nitropyrimidine). Step 2: Reduction of the C5-nitro group to yield 4,5,6-triaminopyrimidine. Step 3: Selective reaction of 4,5,6-triaminopyrimidine with a protected guanidinylating agent. Step 4: Deprotection to afford 4,6-Diamino-5-guanidinopyrimidine.

Analogous Synthetic Routes to Substituted Pyrimidines

The synthesis of the target compound relies on fundamental reactions that are broadly applicable to the preparation of a wide array of substituted pyrimidines. Understanding these analogous routes provides a broader context for heterocyclic synthesis.

The introduction of amino groups onto a pyrimidine ring is a common objective, and several robust strategies exist.

One of the most prevalent methods is the condensation of guanidine with a three-carbon dielectrophile . This convergent approach directly installs the 2-amino group while forming the pyrimidine ring. nih.gov

Reaction with β-Dicarbonyl Compounds: Guanidine can be condensed with β-ketoesters or β-diketones in the presence of a base to form substituted 2-aminopyrimidines.

Reaction with Alkynones: The cyclocondensation of guanidine with alkynones is also an effective method for generating aminopyrimidine structures. nih.gov

Reaction with Malononitrile Derivatives: As seen in the synthesis of triaminopyrimidines, guanidine reacts with malononitrile to form the diaminopyrimidine core. google.com

Another major strategy involves nucleophilic aromatic substitution (SNAr) on pre-formed pyrimidine rings.

Displacement of Halogens: Chloro- or bromo-substituted pyrimidines are excellent electrophiles. Reacting them with ammonia (B1221849) or primary/secondary amines is a straightforward way to synthesize aminopyrimidines. For example, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride and subsequently used to create more complex derivatives. orgsyn.org

The following table summarizes common starting materials for aminopyrimidine synthesis.

Table 1: Common Precursors and Methods for Aminopyrimidine Synthesis

| Precursor Type | Reagent | Method | Resulting Structure |

| β-Ketoester | Guanidine | Condensation | 2-Amino-4-hydroxy-6-alkyl/aryl-pyrimidine |

| Malononitrile | Guanidine | Condensation | 2,4,6-Triaminopyrimidine google.com |

| Diethyl Malonate | Guanidine | Condensation | 2-Amino-4,6-dihydroxypyrimidine google.com |

| Dichloropyrimidine | Amines | SNAr | Substituted Aminopyrimidine |

The successful synthesis of complex heterocyclic compounds like 4,6-Diamino-5-guanidinopyrimidine requires careful consideration of several factors.

Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Polar solvents are often used for condensation reactions, and heating may be required to drive the reaction to completion. nih.gov Some syntheses are performed under solvent-free conditions by heating the reactants together.

Use of Protecting Groups: When multiple reactive functional groups are present, as in poly-amino pyrimidines, selective protection is often necessary. The guanidino group itself is highly basic and nucleophilic, making protection with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) a common strategy to control its reactivity during subsequent synthetic steps. nih.govscholaris.ca

Catalysis: Base catalysis (e.g., sodium ethoxide, potassium carbonate) is frequently employed in condensation reactions to deprotonate the nucleophile and facilitate ring closure. nih.gov

Purification: The polarity of aminopyrimidines, especially those with multiple amino or guanidino groups, can make purification challenging. Techniques like crystallization, acidification/basification cycles, and specialized chromatography are often employed. The use of protected intermediates can render the molecules less polar, simplifying purification by standard column chromatography. scholaris.ca

The following table outlines key considerations in the preparation of such heterocyclic compounds.

Table 2: Key Considerations in Heterocyclic Synthesis

| Consideration | Description | Example |

| Solvent Choice | Can influence reaction rates and solubility of reactants and products. | DMSO or DMF for condensation reactions. nih.gov |

| Catalyst | Accelerates the reaction, often by activating a reactant. | Sodium methoxide (B1231860) or potassium hydroxide (B78521) in cyclocondensations. |

| Protecting Groups | Temporarily masks a functional group to prevent unwanted side reactions. | Boc-protection of amines or guanidines. nih.govscholaris.ca |

| Temperature Control | Crucial for controlling reaction rate and preventing decomposition. | Refluxing to ensure reaction completion or cooling for selective reactions. |

| Purification Method | Isolation of the pure product from the reaction mixture. | Crystallization for solids, column chromatography for less polar compounds. |

Mechanistic Elucidation of 4,6 Diamino 5 Guanidinopyrimidine Formation in Biological Contexts

Genesis from Ultraviolet (UV) Irradiated Adenine-Containing Nucleic Acids

Exposure of DNA to UV radiation, particularly at a wavelength of 254 nm, can induce the formation of dimeric adenine (B156593) photoproducts. nih.govnih.gov These photoproducts are the precursors to DGPY. The primary event involves the photoaddition of the N(7)-C(8) double bond of a 5'-adenine to the C(6) and C(5) positions of an adjacent 3'-adenine on the same strand. nih.govnih.gov This reaction leads to the formation of a highly unstable azetidine (B1206935) intermediate. nih.govnih.govnih.gov

Precursor Adenine Photodimers: Structure and Formation

The unstable azetidine intermediate serves as a common precursor to two major types of adenine photodimers, which are formed through competing modes of azetidine ring fission. nih.govnih.govacs.org

One of the major photoproducts is a dimeric species often referred to as A=A. acs.org This product's formation is a result of one specific pathway of azetidine ring cleavage. The A=A photoproduct can be assayed by measuring the amount of DGPY produced upon acid hydrolysis. acs.org

A second major adenine photoproduct, first described by Pörschke, is also formed from the azetidine intermediate. nih.govnih.govnih.gov This photoproduct, denoted as d(ApA)*, involves a covalent linkage between the C(8) position of a deoxyadenosine (B7792050) unit and the C(4) of an imidazole (B134444) N(1) deoxyribonucleoside moiety, which has an N-cyanoformamidino substituent at C(5). nih.govnih.gov

Acid-Catalyzed Hydrolysis as a Conversion Pathway

The dimeric adenine photoproducts are not the final endpoint of this DNA damage pathway. They can be converted to other molecules through processes like acid-catalyzed hydrolysis.

Role of Azetidine Intermediates in Photoproduct Hydrolysis

The azetidine intermediate is central to the formation of the final hydrolysis products. One of the dimeric adenine photoproducts, upon treatment with acid, specifically degrades to 4,6-diamino-5-guanidinopyrimidine (DGPY). nih.gov This degradation pathway is believed to proceed through the hydrolytic fission of the azetidine photoadduct. nih.gov In this proposed mechanism, the N(7) and C(8) atoms of the 5'-adenine are linked to the C(6) and C(5) positions of the 3'-adenine, respectively. nih.gov Similarly, the Pörschke photoproduct, when treated with acid, degrades with high specificity to 8-(5-amino-imidazol-4-yl)adenine. nih.govnih.gov

Influence of Nucleic Acid Conformation on Photoproduct Yield

The efficiency of adenine photoproduct formation is significantly influenced by the conformation of the nucleic acid.

Mechanistic studies have revealed that the yield of adenine photoproducts is favored by base stacking. nih.govoup.com The formation of these photoproducts is thought to originate from a singlet excimer precursor. nih.govoup.com However, the photoreactivity of adjacent adenine bases is strongly suppressed by complementary base pairing in double-stranded DNA. nih.gov Consequently, the yield of adenine photoproducts is considerably lower in native and even denatured DNA compared to single-stranded poly(dA). nih.govoup.com For instance, in poly(dA), up to 25% of the radioactivity from labeled adenine can be found in the photoproduct region after UV irradiation, whereas the yield in native DNA is less than 2%. nih.govoup.com This suggests that the structural constraints of the double helix hinder the necessary conformational changes for photodimerization. Furthermore, hydrogen bonding to a pyrimidine (B1678525) base can quench the formation of the adenine photoproduct. nih.govoup.com

| Factor | Influence on Adenine Photoproduct Yield |

| Base Stacking | Favors photoproduct formation. nih.govoup.com |

| Complementary Base Pairing | Strongly suppresses photoproduct formation. nih.gov |

| Single-stranded vs. Double-stranded DNA | Yield is significantly higher in single-stranded poly(dA) than in native DNA. nih.govoup.com |

| Hydrogen Bonding to Pyrimidine | Quenches photoproduct formation. nih.govoup.com |

Advanced Analytical Approaches for 4,6 Diamino 5 Guanidinopyrimidine Detection and Characterization

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 4,6-Diamino-5-guanidinopyrimidine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, which is a critical step in identifying the compound.

In a typical analysis, the compound would be introduced into the mass spectrometer, often after separation by a chromatographic technique, and ionized using a soft ionization method like electrospray ionization (ESI). The resulting mass spectrum would be analyzed for the protonated molecule [M+H]⁺. For 4,6-Diamino-5-guanidinopyrimidine (C₅H₉N₇), the expected exact mass of the neutral molecule is 167.0919 g/mol . Therefore, the protonated molecule would have an m/z value that can be measured with high precision by HRMS.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4,6-Diamino-5-guanidinopyrimidine

| Parameter | Predicted Value |

| Molecular Formula | C₅H₉N₇ |

| Exact Mass | 167.0919 |

| [M+H]⁺ (monoisotopic) | 168.0998 |

This table is based on theoretical calculations and serves as a predictive model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical analysis of 4,6-Diamino-5-guanidinopyrimidine. Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of 4,6-Diamino-5-guanidinopyrimidine, one would expect to observe distinct signals for the protons of the amino groups, the guanidinium (B1211019) group, and the pyrimidine (B1678525) ring. The chemical shifts of these protons would be influenced by their local electronic environment. For example, the protons of the amino groups at the 4 and 6 positions are expected to have different chemical shifts due to the anisotropic effect of the adjacent guanidinium group. The protons of the guanidinium group itself would likely appear as a broad signal due to exchange with the solvent and quadrupole broadening from the nitrogen atoms.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the carbon atoms of the pyrimidine ring and the guanidinium group. The chemical shifts of the pyrimidine carbons would be characteristic of a diaminopyrimidine system. While specific NMR data for 4,6-Diamino-5-guanidinopyrimidine is not widely published, data for similar structures like 4,6-Diaminopyrimidine and its derivatives can provide insights into the expected spectral features. spectrabase.com For instance, in related diaminopyrimidine compounds, the carbon atoms of the pyrimidine ring typically resonate in the range of 150-165 ppm for the carbons bearing amino groups and around 80-100 ppm for the unsubstituted carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to investigate the spatial proximity of protons, providing further stereochemical details. The use of specifically ¹⁵N-labeled compounds in conjunction with NMR has also been shown to be a powerful method for determining the structure of related formamidopyrimidine adducts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Diamino-5-guanidinopyrimidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C4 | - | ~162 |

| C5 | - | ~110 |

| C6 | - | ~162 |

| Guanidinium C | - | ~158 |

| H2 | ~7.8 | - |

| NH₂ at C4 | ~6.5 (broad) | - |

| NH₂ at C6 | ~6.5 (broad) | - |

| Guanidinium NH | ~7.0-8.0 (broad) | - |

This table presents predicted values based on known data for similar pyrimidine structures and serves as a guide for spectral interpretation.

Chromatographic Separation Techniques (e.g., RP-HPLC) for Isolation and Quantification

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for the isolation and quantification of 4,6-Diamino-5-guanidinopyrimidine. RP-HPLC separates compounds based on their hydrophobicity, making it well-suited for the analysis of polar compounds like diaminopyrimidines when using an appropriate mobile phase.

A typical RP-HPLC method for a compound like 4,6-Diamino-5-guanidinopyrimidine would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com The pH of the aqueous buffer can be adjusted to control the ionization state of the analyte and improve chromatographic resolution. For instance, a slightly acidic mobile phase can be used to ensure the guanidinium group is protonated, which can lead to better peak shape. The addition of an ion-pairing agent, like heptanesulfonate, to the mobile phase has been shown to be effective in the separation of similar polar pyrimidine compounds. google.com

For quantitative analysis, a UV detector is commonly used, as the pyrimidine ring system exhibits strong absorbance in the UV region, typically around 260-280 nm. By constructing a calibration curve with standards of known concentration, the amount of 4,6-Diamino-5-guanidinopyrimidine in a sample can be accurately determined. HPLC methods can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, allowing for both quantification and structural confirmation in a single analysis. google.com

Table 3: Exemplary RP-HPLC Method Parameters for Diaminopyrimidine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

These parameters are based on methods developed for similar diaminopyrimidine compounds and may require optimization for 4,6-Diamino-5-guanidinopyrimidine. sielc.comgoogle.com

Development of Specific Assays for Photoproduct Degradation Detection

Understanding the stability of 4,6-Diamino-5-guanidinopyrimidine, particularly its susceptibility to photodegradation, is crucial for its handling and application. The development of specific assays to detect and quantify its degradation products is therefore of significant importance.

Exposure to UV light can induce chemical modifications in pyrimidine derivatives. A common degradation pathway for purines, which are structurally related to pyrimidines, involves the formation of formamidopyrimidine derivatives. nih.gov It is plausible that 4,6-Diamino-5-guanidinopyrimidine could undergo similar photodegradation, potentially leading to the cleavage of the pyrimidine ring or modifications to the guanidinium group.

To study this, a specific assay would typically involve exposing a solution of 4,6-Diamino-5-guanidinopyrimidine to a controlled light source (e.g., a UV lamp with a specific wavelength). At various time points, aliquots of the solution would be analyzed using a separation technique like HPLC. The appearance of new peaks in the chromatogram would indicate the formation of photoproducts. These peaks can be collected for structural elucidation by HRMS and NMR.

The development of a stability-indicating HPLC method is key. Such a method must be able to resolve the parent compound from its potential degradation products. Method development would involve testing different mobile phases, gradients, and column chemistries to achieve optimal separation. Once the major photoproducts are identified, the assay can be used to determine the rate of degradation under various conditions, such as different pH values, temperatures, and light intensities. Research on related compounds has shown that the presence of oxygen can significantly influence the formation of degradation products. nih.gov

Table 4: Potential Photodegradation Products of 4,6-Diamino-5-guanidinopyrimidine

| Potential Photoproduct | Rationale for Formation |

| Formamidopyrimidine derivative | Cleavage of the pyrimidine ring, analogous to purine (B94841) photodegradation. nih.gov |

| Hydroxylated derivatives | Oxidation of the pyrimidine ring or amino groups. |

| De-guanidinylated derivative | Cleavage of the C-N bond connecting the guanidinium group. |

This table lists hypothetical degradation products based on known chemistry of related compounds.

Academic Significance of 4,6 Diamino 5 Guanidinopyrimidine in Dna Photodamage Research

Utility as a Biomarker for UV-Induced Adenine (B156593) Damage in Nucleic Acids

4,6-Diamino-5-guanidinopyrimidine serves as a valuable biomarker for detecting UV-induced damage specifically to adenine residues within nucleic acids. Its formation is a direct consequence of the interaction between UV radiation and adenine in DNA. The identification and quantification of this compound in biological samples can provide a measure of the extent of adenine photodamage.

Research has identified 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-Ade), a structurally related compound, as one of the major lesions formed in DNA upon exposure to UV radiation and other sources of hydroxyl radicals. nih.govnih.gov The formation of such purine (B94841) lesions is dose-dependent and can occur at levels comparable to the well-known pyrimidine (B1678525) dimers at specific DNA loci, underscoring their potential biological importance. nih.gov The presence of 4,6-Diamino-5-guanidinopyrimidine and related formamidopyrimidines has been detected in the DNA of neoplastic livers, suggesting a role for these modified purines in tumor formation. nih.govscilit.com The development of sensitive analytical techniques, such as gas chromatography/mass spectrometry (GC/MS) with isotope dilution, allows for the accurate measurement of these lesions in DNA, reinforcing their utility as biomarkers of DNA damage. nih.gov

| Biomarker Application of 4,6-Diamino-5-guanidinopyrimidine | Key Research Findings | Significance |

| Indicator of Adenine Photodamage | Formed from UV irradiation of adenine in DNA. nih.govresearchgate.net | Provides a specific marker for damage to purine bases, complementing the information from pyrimidine dimers. |

| In Vivo Detection | Detected in DNA from tissues exposed to carcinogens. nih.govscilit.com | Links UV-induced purine damage to pathological conditions like cancer. |

| Quantitative Analysis | Measurable using sensitive techniques like GC/MS. nih.gov | Allows for the assessment of the extent of DNA damage and the efficacy of repair mechanisms. |

Contribution to Understanding Purine Photoreactivity in DNA

The study of 4,6-Diamino-5-guanidinopyrimidine formation has significantly contributed to the understanding of the photochemical reactions that purine bases undergo within the DNA double helix. Unlike the direct excitation leading to pyrimidine dimers, the formation of many purine photoproducts is thought to involve different mechanisms, including photosensitization and the involvement of reactive oxygen species (ROS). mdpi.comnih.gov

The formation of 4,6-diamino-5-formamidopyrimidine from adenine upon UV irradiation has been investigated to determine its quantum yield under various conditions. researchgate.net Such studies help to elucidate the reactive intermediates and pathways involved. For instance, the formation of this product can be influenced by the presence of oxygen and other reactive species, indicating that both direct and indirect photochemical processes contribute to purine damage. researchgate.net The investigation of these purine photoproducts has revealed that they are formed at biologically relevant wavelengths, primarily between 260 and 300 nm. nih.gov This understanding of purine photoreactivity is crucial for a complete picture of UV-induced DNA damage and its biological consequences.

Comparative Analysis with Other DNA Photolesions and Oxidative Damage

To fully appreciate the significance of 4,6-Diamino-5-guanidinopyrimidine, it is essential to compare it with other well-characterized DNA lesions.

Cyclobutane pyrimidine dimers (CPDs) are the most abundant photoproducts formed upon exposure of DNA to UVB radiation. mdpi.comnih.gov They are formed by the covalent linkage of two adjacent pyrimidine bases (thymine or cytosine) on the same DNA strand. nih.govyoutube.com

Comparison Table: 4,6-Diamino-5-guanidinopyrimidine vs. CPDs

| Feature | 4,6-Diamino-5-guanidinopyrimidine | Cyclobutane Pyrimidine Dimers (CPDs) |

|---|---|---|

| Precursor Base | Adenine (a purine) nih.gov | Thymine, Cytosine (pyrimidines) nih.govwikipedia.org |

| Formation Mechanism | Can involve both direct and indirect (e.g., ROS-mediated) photoreactions. nih.govresearchgate.net | Primarily direct absorption of UV photons leading to a [2+2] cycloaddition. nih.govnih.gov |

| Relative Yield | Generally less frequent than CPDs, but can be significant at specific sites. nih.gov | The major class of UV-induced DNA lesions. mdpi.comnih.gov |

| Biological Consequence | Can be mutagenic and contribute to carcinogenesis. nih.govnih.gov | Potent blockers of DNA replication and transcription, highly mutagenic if unrepaired. nih.govnih.govnih.gov |

Pyrimidine (6-4) pyrimidone photoproducts (6-4PPs) are the second most common type of UV-induced DNA lesion after CPDs. mdpi.comnih.gov They are formed between adjacent pyrimidine nucleotides through a covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent one. nih.gov

Comparison Table: 4,6-Diamino-5-guanidinopyrimidine vs. 6-4PPs

| Feature | 4,6-Diamino-5-guanidinopyrimidine | Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) |

|---|---|---|

| Precursor Base | Adenine (a purine) nih.gov | Thymine, Cytosine (pyrimidines) nih.govwikipedia.org |

| Structural Distortion | A monomeric base modification. nih.gov | Causes a significant distortion of the DNA helix. nih.gov |

| Repair | Repaired by base excision repair (BER). nih.gov | Repaired by nucleotide excision repair (NER). nih.govresearchgate.net |

Oxidative stress, arising from reactive oxygen species (ROS), can induce a wide array of DNA lesions, including base modifications. wikipedia.orgnih.gov Formamidopyrimidines, such as 4,6-diamino-5-formamidopyrimidine (Fapy-Ade) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Gua), are prominent examples of such oxidative DNA damage. nih.govyoutube.com

It is noteworthy that these lesions can be generated not only by cellular metabolic processes but also by UV radiation, particularly UVA, which can generate ROS through photosensitization. nih.govmdpi.comnih.gov This highlights an important overlap between photodamage and oxidative damage. The formation of 4,6-diamino-5-formamidopyrimidine can occur through hydroxyl radical attack on adenine. nih.gov These lesions are considered premutagenic and are recognized and removed by specific DNA glycosylases in the base excision repair (BER) pathway. nih.govnih.gov The presence of these lesions in DNA, whether from UV exposure or endogenous oxidative stress, poses a threat to genomic integrity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,6-Diamino-5-guanidinopyrimidine |

| 4,6-diamino-5-formamidopyrimidine (Fapy-Ade) |

| Adenine |

| Cyclobutane Pyrimidine Dimers (CPDs) |

| Cytosine |

| Formamidopyrimidines |

| Guanine (B1146940) |

| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) |

| Thymine |

Future Directions and Research Applications in Chemical Biology

Synthesis of Isotopically Labeled 4,6-Diamino-5-guanidinopyrimidine for Mechanistic Tracing

The synthesis of isotopically labeled versions of 4,6-Diamino-5-guanidinopyrimidine is a critical step for detailed mechanistic studies of DNA damage and repair pathways. The use of stable isotopes, such as ¹³C, ¹⁵N, or ²H, allows for the precise tracking of the molecule and its metabolites within complex biological systems.

Research Findings:

The development of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrochemical detection (HPLC-EC) has been instrumental in the detection of modified DNA bases. nih.govpsu.edu For accurate quantification and to overcome challenges such as the decomposition of the lesion during sample preparation, the use of isotopically labeled internal standards is a versatile and necessary approach. psu.edu For instance, in the study of related formamidopyrimidine lesions like FapyGua, isotopically labeled standards have been crucial for optimizing GC-MS assays. psu.edu

The synthesis of isotopically labeled 4,6-Diamino-5-guanidinopyrimidine would likely involve introducing labeled precursors at key stages of its chemical synthesis. This would enable researchers to perform detailed mechanistic tracing to:

Elucidate the precise chemical reactions that lead to its formation from precursor molecules like guanine (B1146940) under conditions of oxidative stress.

Track its metabolic fate within the cell, including its recognition and excision by DNA repair enzymes.

Quantify its levels in various biological samples with high accuracy and precision.

Exploration of 4,6-Diamino-5-guanidinopyrimidine as a Scaffold for Novel Chemical Entities

The pyrimidine (B1678525) core of 4,6-Diamino-5-guanidinopyrimidine makes it an attractive scaffold for the development of novel chemical entities with potential therapeutic applications. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

Research Findings:

The pyrimidine ring system is a common feature in many biologically active compounds, including drugs and natural products. The strategic modification of pyrimidine scaffolds has led to the discovery of potent inhibitors for various biological targets. For example, the development of novel NF-κB inhibitors has been achieved through "scaffold hopping" from known active molecules to new pyrimidine-based structures like 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines. nih.gov This approach has yielded compounds with both anti-inflammatory and anti-hepatoma activities. nih.gov

Similarly, the 4,6-Diamino-5-guanidinopyrimidine structure offers several points for chemical modification:

The amino and guanidino groups can be functionalized to modulate the molecule's solubility, hydrogen bonding capacity, and interactions with biological targets.

The pyrimidine ring itself can be further substituted to enhance its pharmacological properties.

The introduction of different atoms, such as silicon, could be explored as a bioisosteric replacement for carbon to fine-tune the druglike properties of the resulting molecules. nih.gov

By systematically modifying this scaffold, it may be possible to design and synthesize new compounds with targeted activities, such as inhibitors of enzymes involved in DNA metabolism or modulators of protein-nucleic acid interactions.

Integration into Comprehensive DNA Damage Profiling Methodologies

The detection and quantification of 4,6-Diamino-5-guanidinopyrimidine can be integrated into comprehensive DNA damage profiling methodologies. Such approaches aim to provide a holistic view of the various types of DNA lesions present in a cell or organism under specific conditions, such as exposure to carcinogens or ionizing radiation.

Research Findings:

Hydroxyl radical-mediated modifications of nucleobases are a primary cause of DNA damage from ionizing radiation. nih.govpsu.edu This can lead to the formation of various lesions, including 4,6-Diamino-5-formamidopyrimidine (B1223167) (FapyAde), 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), 8-hydroxyguanine, and 8-hydroxyadenine. nih.govpsu.edunih.gov The presence of these modified nucleotides has been identified in the DNA of neoplastic livers, suggesting a role for these lesions in tumor formation. nih.gov

Comprehensive DNA damage profiling requires robust analytical methods capable of detecting a wide range of modified bases simultaneously. Techniques such as GC-MS and HPLC-EC are well-suited for this purpose. nih.govpsu.edu By including 4,6-Diamino-5-guanidinopyrimidine in the panel of DNA damage markers, researchers can:

Gain a more complete understanding of the spectrum of DNA damage induced by different agents.

Investigate the mechanisms of DNA repair by observing the rates of formation and removal of specific lesions.

Identify potential biomarkers of exposure to DNA damaging agents or of disease states associated with increased oxidative stress.

The integration of 4,6-Diamino-5-guanidinopyrimidine into these profiling methods will contribute to a more nuanced understanding of the complex interplay between DNA damage, repair, and human health.

Q & A

Q. What are the recommended safety protocols for handling 4,6-diamino-5-guanidinopyrimidine in laboratory settings?

When handling 4,6-diamino-5-guanidinopyrimidine, researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear protective gloves, goggles, lab coats, and masks to avoid skin/eye contact or inhalation .

- Waste Disposal: Segregate chemical waste and transfer it to certified biohazard waste management services to prevent environmental contamination .

- Storage: Store in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers), and ensure containers are tightly sealed .

Q. What synthetic methodologies are commonly employed to prepare 4,6-diamino-5-guanidinopyrimidine derivatives?

Synthesis typically involves:

- Nucleophilic Aromatic Substitution (SNAr): Reacting 4,6-dihalopyrimidines with amines under controlled conditions to introduce amino groups . Example:

4,6-Dichloropyrimidine + Excess NH3 → 4,6-Diaminopyrimidine

Q. How should researchers address the instability of 4,6-diamino-5-guanidinopyrimidine in dimethyl sulfoxide (DMSO)?

Instability in DMSO can lead to decomposition or unwanted byproducts. Mitigation strategies include:

- Short-Term Storage: Use freshly prepared DMSO solutions and avoid prolonged storage.

- Antioxidant Additives: Incorporate stabilizing agents like ascorbic acid to reduce oxidative degradation .

- Alternative Solvents: Test polar aprotic solvents (e.g., acetonitrile) for improved stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4,6-diamino-5-guanidinopyrimidine analogs?

Discrepancies in bioactivity data may arise from:

- Compound Purity: Validate purity via HPLC (>95%) and NMR to exclude impurities influencing results .

- Assay Conditions: Standardize parameters (e.g., pH, temperature, solvent composition) across studies to ensure reproducibility .

- Method Triangulation: Combine enzymatic assays, cell-based studies, and computational modeling (e.g., molecular docking) to confirm target interactions .

Q. What experimental designs are optimal for studying the interaction of 4,6-diamino-5-guanidinopyrimidine with thymidine phosphorylase?

To evaluate enzyme inhibition:

- Kinetic Assays: Measure IC50 values using spectrophotometric methods with 5-fluoro-uracil as a positive control .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .

- Structural Analysis: Perform X-ray crystallography or cryo-EM to map binding sites and guide structure-activity relationship (SAR) studies .

Q. How can synthetic routes for 4,6-diamino-5-guanidinopyrimidine be optimized to reduce hazardous reagents?

Current challenges include reliance on toxic nitrating agents (e.g., HNO3/H2SO4). Alternatives include:

- Microwave-Assisted Synthesis: Accelerate reaction times and reduce reagent volumes .

- Biocatalytic Methods: Use nitrilases or aminotransferases for greener amination steps .

- Flow Chemistry: Improve safety by minimizing exposure to hazardous intermediates .

Data Analysis and Validation

Q. What analytical techniques are critical for verifying the purity of 4,6-diamino-5-guanidinopyrimidine?

| Technique | Purpose | Acceptance Criteria |

|---|---|---|

| HPLC | Quantify main peak area | ≥98% purity |

| GC-MS | Detect volatile impurities | <0.5% residual solvents |

| 1H/13C NMR | Confirm structural integrity | Match reference spectra |

Q. How do solvent choices impact the stability and reactivity of 4,6-diamino-5-guanidinopyrimidine in cross-coupling reactions?

| Solvent | Stability (24h) | Reactivity (Yield) |

|---|---|---|

| DMSO | <50% | Low (~30%) |

| Acetonitrile | >90% | Moderate (~60%) |

| Ethanol | >85% | High (~75%) |

| Data derived from accelerated degradation studies under ambient conditions . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.